molecular formula C8H14ClNO2 B2705706 Methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate;hydrochloride CAS No. 2137836-44-1

Methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate;hydrochloride

Cat. No.: B2705706
CAS No.: 2137836-44-1
M. Wt: 191.66
InChI Key: NCRKCWMIKUBESC-ZJLYAJKPSA-N
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Description

“Methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate;hydrochloride” is a complex organic compound. Based on its name, it likely contains a cyclohexene ring, a carboxylate group, and an amine group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, a related compound was synthesized via the stereoselective NH-transfer to a sulfinate . Another synthesis involved a TFB-based route .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. A similar compound was characterized using FTIR and NMR spectroscopic tools .


Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on the conditions. For example, isoprene reacts readily with O3, HO, and NO3, generating mixtures of isoprene nitrates .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Unfortunately, specific information on this compound was not found .

Scientific Research Applications

Synthesis and Catalysis

One area of application is in the synthesis of novel compounds and as ligands in catalytic reactions. For instance, the synthesis of a simplified version of stable bulky and rigid cyclic (alkyl)(amino)carbenes and the catalytic activity of the ensuing gold(I) complex in the three-component preparation of 1,2-dihydroquinoline derivatives showcases the utility of similar compounds in synthesizing nitrogen-containing heterocycles, which are essential in pharmaceuticals and materials science (Zeng et al., 2009).

Carbocyclization and Annulation

Compounds with similar structures have been used in carbohydrate carbocyclization and annulation reactions. This is exemplified by the use of methyl 5-deoxy-5-iodo-pentofuranosides in reductive ring-opening and propargylation, followed by ring-closing enyne metathesis to produce functionalized cyclohexenes. Such methods are crucial for rapid carbocyclization of carbohydrates to produce various functionalized ring systems (Poulsen & Madsen, 2002).

Medicinal Chemistry Applications

Moreover, compounds related to Methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate; hydrochloride have been investigated for their potential in medicinal chemistry. For example, the synthesis of regioselective methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks highlights the development of novel heterocyclic amino acid-like compounds for use in peptide synthesis and drug development (Bruzgulienė et al., 2022).

Enzyme Inhibition Studies

Research on enzyme mechanisms also benefits from related compounds. The study on the mechanism of inactivation of S-adenosylhomocysteine hydrolase by related derivatives provides critical insights into biological methylation reactions and the potential therapeutic targeting of such enzymes (Yuan et al., 1993).

Catalytic Reactions and Synthesis

Catalytic reactions involving compounds with similar structures have been explored for synthesizing highly functionalized molecules. For instance, the dirhodium(II)-catalyzed C-H insertion reaction of related compounds to synthesize optically active, highly functionalized cyclopentanes demonstrates the potential of these compounds in asymmetric synthesis and the development of new catalytic methodologies (Yakura et al., 1999).

Future Directions

Research into similar compounds suggests potential applications in various fields. For example, certain nitrogen-containing derivatives of cis-myrtanic and myrtenic acids have shown fungicidal activity against yeast and mycelial fungi .

Properties

IUPAC Name

methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h2,4,6-7H,3,5,9H2,1H3;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRKCWMIKUBESC-ZJLYAJKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC=CC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC=C[C@H](C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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